PAT-494 is a synthetic compound classified as a type II autotaxin inhibitor, primarily designed to inhibit the production of lysophosphatidic acid, a lipid mediator involved in various physiological processes and implicated in several diseases. The compound has garnered attention for its potential therapeutic applications, particularly in conditions related to inflammation and cancer.
PAT-494 was developed by PharmAkea, a biopharmaceutical company focused on discovering and developing small molecule therapeutics. The compound is part of a broader family of autotaxin inhibitors that have been explored for their pharmacological properties.
PAT-494 falls under the category of autotaxin inhibitors. Autotaxin is an enzyme responsible for the production of lysophosphatidic acid from lysophosphatidylcholine, and its inhibition can lead to significant biological effects, making it a target for drug development in various therapeutic areas.
The synthesis of PAT-494 involves a multi-step process that begins with L-tryptophan as a starting material. The synthetic route includes several key transformations:
Technical details from the synthesis indicate that challenges such as purification and yield optimization were encountered during the development process .
PAT-494 features a complex molecular structure characterized by an indole moiety, which is integral to its mechanism of action. The structural formula includes various functional groups that contribute to its interaction with the autotaxin enzyme.
The molecular weight of PAT-494 is approximately 365.42 g/mol, and its chemical formula can be represented as . Detailed spectroscopic data, including NMR and mass spectrometry results, confirm its structural integrity and purity .
PAT-494 undergoes specific chemical reactions that facilitate its function as an autotaxin inhibitor:
Technical details regarding these reactions highlight the importance of specific binding interactions that dictate PAT-494's efficacy .
The mechanism of action for PAT-494 involves:
Data from biochemical assays demonstrate that PAT-494 significantly reduces lysophosphatidic acid levels in vivo following oral administration .
PAT-494 is presented as a solid with defined melting points typically ranging between 150–155 °C. Its solubility profile indicates good solubility in organic solvents and moderate solubility in aqueous environments.
Key chemical properties include:
Relevant analyses confirm that PAT-494 maintains high purity levels (>95%) throughout various experimental conditions .
PAT-494 has potential applications in several scientific fields:
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein that functions as the primary lysophospholipase D (lysoPLD) enzyme responsible for hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA). This enzymatic reaction represents the dominant pathway for extracellular LPA generation across diverse biological systems [1] [5]. Structurally, ATX comprises three distinct domains: two N-terminal somatomedin B-like domains (SMB1 and SMB2) that facilitate integrin binding, a central phosphodiesterase catalytic domain (PDE) housing the active site with zinc-dependent metalloenzyme activity, and a C-terminal nuclease-like domain (NUC) that maintains structural integrity [1] [9]. The catalytic mechanism involves a conserved histidine triad (His315, His469, His472) within the PDE domain coordinating zinc ions essential for nucleophilic attack on the phosphodiester bond of LPC substrates [9]. The resulting bioactive lipid mediator LPA consists of a glycerol backbone, phosphate group, and variable fatty acyl chains that influence receptor specificity and signaling potency.
The ATX-LPA signaling axis exerts profound effects in both physiological processes and pathological conditions through LPA's activation of six specific G protein-coupled receptors (LPAR1-6). These receptors couple to diverse downstream signaling cascades including RhoA/Rock, Ras/MAPK, and PI3K/Akt pathways, influencing cellular proliferation, migration, survival, and differentiation [2] [5] [6]. In oncology, ATX overexpression occurs in numerous malignancies including hepatocellular carcinoma (HCC), breast cancer, glioblastoma, and ovarian cancer. Serum ATX levels correlate with tumor burden, metastasis, and poor prognosis in HCC patients, where it promotes tumor-promoting inflammation, epithelial-mesenchymal transition (EMT), and angiogenesis via LPA receptor activation [2] [5]. In fibrotic disorders, the ATX-LPA axis drives fibroblast recruitment, activation, and collagen deposition. In idiopathic pulmonary fibrosis (IPF), ATX levels are markedly elevated in bronchoalveolar lavage fluid, contributing to progressive lung scarring through LPAR1-mediated fibroblast proliferation and differentiation [3] [6] [8]. The axis also contributes to rheumatoid arthritis pathogenesis through LPA-induced synovial fibroblast activation and cytokine production [8].
Table 1: Pathological Roles of ATX-LPA Axis Across Disease States
Disease Category | Key Pathophysiological Contributions | Primary Mechanisms |
---|---|---|
Hepatocellular Carcinoma | Tumor progression, metastasis, angiogenesis | LPAR1/2-mediated proliferation, EMT induction, VEGF production |
Idiopathic Pulmonary Fibrosis | Fibroblast activation, extracellular matrix deposition | LPAR1-driven fibroblast proliferation, TGF-β synergy |
Rheumatoid Arthritis | Synovial inflammation, cartilage destruction | LPA-induced cytokine production (IL-6, IL-8), osteoclast activation |
Chronic Liver Disease | Hepatic stellate cell activation, fibrosis progression | LPAR1/2-mediated HSC transdifferentiation, collagen synthesis |
Pharmacological inhibition of ATX presents a strategic therapeutic approach for modulating LPA-dependent pathologies by targeting the enzymatic source of pathological LPA production. This strategy offers advantages over direct LPAR antagonism by simultaneously attenuating signaling through all six LPA receptors and preventing the redundant receptor activation that frequently limits selective receptor antagonists [5] [9]. Preclinical validation stems from genetic studies demonstrating that ATX heterozygous mice exhibit 50% reduced plasma LPA levels without developmental abnormalities, establishing the pharmacological feasibility of ATX inhibition [8]. Additionally, ATX inhibition circumvents challenges associated with receptor-specific drug development, particularly given the structural similarities among LPAR subtypes and their overlapping signaling functions. Small molecule ATX inhibitors have demonstrated efficacy in reducing bleomycin-induced pulmonary fibrosis, carbon tetrachloride-induced liver fibrosis, and tumor growth/metastasis in murine models [6] [8] [9]. These findings collectively support ATX as a high-value molecular target for diseases driven by aberrant LPA signaling.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1